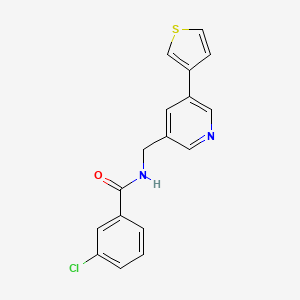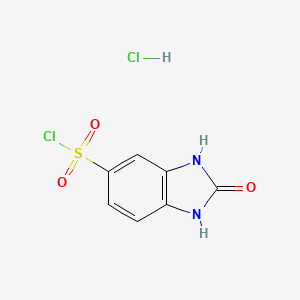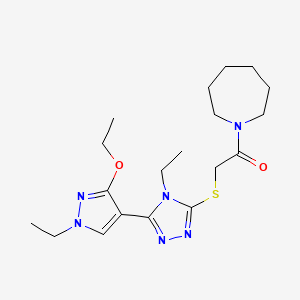![molecular formula C22H17F4N7O B2449321 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 920367-69-7](/img/structure/B2449321.png)
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a triazolopyrimidine, a piperazine, and a trifluoromethylphenyl group. Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . Piperazine is a common moiety in pharmaceutical drugs known for its versatile biological activities. The trifluoromethylphenyl group is a common feature in many bioactive molecules, contributing to their lipophilicity and metabolic stability.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine ring attached to a piperazine ring and a trifluoromethylphenyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds containing a triazole structure have been found to exhibit broad biological activities, including anticancer activity . The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, in particular, can be used as a template for designing new LSD1 inhibitors, which are a class of drugs that have shown promise in treating certain types of cancer .
Antimicrobial Activity
Triazole derivatives have been reported to show good activity against S. aureus, a common cause of bacterial infections . This suggests that our compound of interest could potentially be developed into an effective antimicrobial agent.
Analgesic and Anti-inflammatory Activity
Triazole compounds have been found to possess analgesic and anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new pain relief and anti-inflammatory drugs.
Antioxidant Activity
The triazolothiadiazine scaffold, which is structurally similar to the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, has been found to exhibit antioxidant activity . This suggests that our compound of interest may also possess antioxidant properties.
Antiviral Activity
Compounds containing a triazole structure have been found to exhibit antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral drugs.
Enzyme Inhibition
Triazolothiadiazine and its derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that our compound of interest could potentially be used in the development of new enzyme inhibitors.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N7O/c23-16-5-2-6-17(12-16)33-20-18(29-30-33)19(27-13-28-20)31-7-9-32(10-8-31)21(34)14-3-1-4-15(11-14)22(24,25)26/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLQYDGMOBLMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2449243.png)

![2-[3-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2449246.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2449247.png)
![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)


![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2449254.png)


![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)